molecular formula C18H20ClNO2S B2735292 2-chloro-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide CAS No. 1797599-54-2

2-chloro-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2735292
CAS No.: 1797599-54-2
M. Wt: 349.87
InChI Key: CEIMOTPZXIOXJM-UHFFFAOYSA-N
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Description

2-chloro-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide is a synthetic benzamide derivative intended for research use by qualified laboratory personnel. This compound features a benzamide core structure substituted with a chlorine atom and is linked to a tetrahydropyran (oxan-4-yl) group and a 2-(thiophen-2-yl)ethyl side chain. Benzamide derivatives incorporating thiophene rings are of significant interest in medicinal chemistry and early-stage drug discovery, particularly as scaffolds for developing enzyme inhibitors . For instance, structurally similar N-(thiophen-2-yl)benzamide derivatives have been identified through virtual screening as potent and selective inhibitors of the BRAF V600E kinase, a key oncogenic driver in cancers such as melanoma and thyroid cancer . These inhibitors are predicted to bind to the ATP-binding site of the kinase, forming key hydrophobic interactions and hydrogen bonds with residues such as L514 and T529 . Researchers can utilize this compound as a chemical tool or building block for investigating new therapeutic targets, studying signal transduction pathways like Ras/RAF/MEK/ERK, and exploring structure-activity relationships (SAR) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c19-17-6-2-1-5-16(17)18(21)20(14-8-11-22-12-9-14)10-7-15-4-3-13-23-15/h1-6,13-14H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIMOTPZXIOXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-chloro-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide” typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 2-chlorobenzoyl chloride, reacts with an amine derivative to form the benzamide core.

    Introduction of the Tetrahydro-2H-pyran Ring: The tetrahydro-2H-pyran ring is introduced via a nucleophilic substitution reaction.

    Attachment of the Thiophene Moiety: The thiophene group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The chloro group on the benzamide core can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety may yield thiophene sulfoxide, while reduction of the benzamide core may produce a secondary amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “2-chloro-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide” depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Structural Features

The table below compares structural features of the target compound with related benzamide derivatives:

Compound Name Substituents Key Heterocycles/Aromatic Groups Molecular Weight (g/mol) References
Target Compound 2-chloro, oxan-4-yl, 2-(thiophen-2-yl)ethyl Benzene, oxane, thiophene ~392.9 (estimated) -
ZVT () 2-chloro, 4-methyl-4H-1,2,4-triazol-3-yl, 4-fluorophenoxyethyl sulfanyl Benzene, triazole, fluorophenoxy Not reported
Rip-B () N-[2-(3,4-dimethoxyphenyl)ethyl] Benzene, dimethoxyphenethyl 313.36
4-Chloro-N-(2-methoxyphenyl)benzamide () 4-chloro, 2-methoxyphenyl Benzene, methoxyphenyl 261.71
2-Chloro-N-[4-(6-methylbenzothiazol-2-yl)phenyl]-4-nitrobenzamide () 2-chloro-4-nitro, 6-methylbenzothiazol-2-yl Benzene, benzothiazole, nitro 453.89

Key Observations :

  • Compounds like ZVT () and ’s benzothiazole derivative incorporate sulfur-containing heterocycles (triazole, benzothiazole), which are common in drug design for improved target binding .

Key Observations :

  • Direct acylation (e.g., Rip-B) offers high yields (80%) and simplicity , whereas sulfur-containing analogs (ZVT, ) likely require multi-step protocols with lower efficiency .
  • The target compound’s synthesis may resemble Rip-B’s method but with more steric challenges due to bulkier substituents.

Physicochemical Properties

Available data on melting points and solubility:

Compound Name Melting Point (°C) Solubility (Predicted) References
Target Compound Not reported Moderate (oxane enhances lipophilicity) -
Rip-B () 90 Low (due to aromatic dimethoxyphenyl)
4-Chloro-N-(2-methoxyphenyl)benzamide () Not reported Low (chloro and methoxy groups reduce polarity)

Key Observations :

  • The oxane ring in the target compound may improve solubility in polar solvents compared to purely aromatic analogs like Rip-B .
  • Thiophene’s electron-rich nature could enhance π-π stacking interactions, influencing crystallinity and stability .

Biological Activity

2-Chloro-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzamide core substituted with a chloro group, an oxan-4-yl moiety, and a thiophen-2-yl group. The presence of these functional groups contributes to its diverse chemical properties and biological activities.

Property Description
IUPAC Name 2-chloro-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide
Molecular Formula C17H18ClN3O2S
Molecular Weight 351.85 g/mol
CAS Number 2097926-98-0

The mechanism of action for 2-chloro-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide involves interactions with specific biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes that prevent substrate binding. Notably, the thiophen-2-ylmethyl group enhances binding affinity to hydrophobic pockets within target proteins, potentially leading to increased pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound shows efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing pro-inflammatory cytokine production in vitro.
  • Anticancer Properties : Initial investigations have revealed that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer therapeutic.
  • CNS Activity : Due to its ability to cross the blood-brain barrier, it may exhibit neuroprotective effects and influence neurotransmitter systems.

Case Studies

Several case studies have explored the biological activity of related compounds with similar structures:

  • Study on Antimicrobial Properties : A study conducted on benzamide derivatives demonstrated that modifications to the benzamide core significantly enhanced antimicrobial activity against resistant strains of bacteria .
  • Anti-inflammatory Mechanisms : Research indicated that compounds with thiophene moieties exhibited reduced inflammation in animal models of arthritis, suggesting a similar potential for 2-chloro-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide .
  • Cytotoxicity in Cancer Models : A comparative analysis showed that related benzamide derivatives were effective in inhibiting cell proliferation in various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .

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